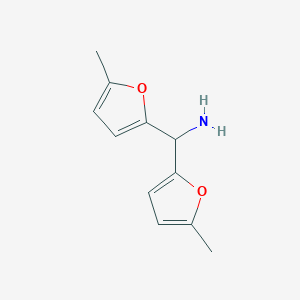![molecular formula C13H21NO2 B15226755 Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[2.1.1]hexane scaffold is particularly notable for its rigidity and three-dimensional shape, which can influence the biological activity of molecules containing this structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of rigid bicyclic structures on biological activity.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure can influence the binding affinity and selectivity of the compound for its targets. This can result in specific biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(piperidin-3-yl)bicyclo[2.2.1]heptane-5-carboxylate
- Methyl 1-(piperidin-3-yl)bicyclo[3.1.1]heptane-5-carboxylate
Uniqueness
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate is unique due to its bicyclo[2.1.1]hexane scaffold, which provides a distinct three-dimensional shape compared to other bicyclic structures. This can result in different biological activities and properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
methyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)11-9-4-5-13(11,7-9)10-3-2-6-14-8-10/h9-11,14H,2-8H2,1H3 |
Clé InChI |
PAFDKGGSLBRPIA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CCC1(C2)C3CCCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)



![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
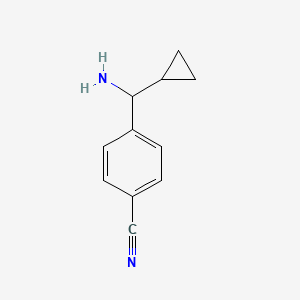
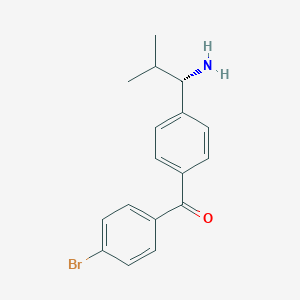
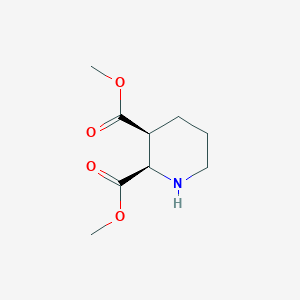
![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
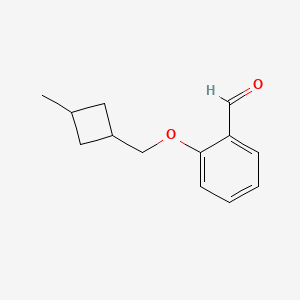
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
